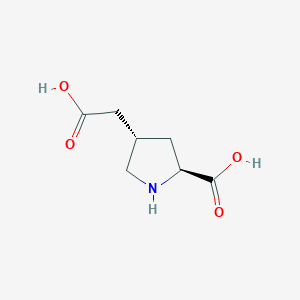
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP, is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. CMP is a chiral molecule, meaning it has two mirror-image forms, and the (2S,4S) form is the biologically active form.
Mechanism Of Action
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's mechanism of action is not fully understood, but it is believed to interact with proteins and other molecules through electrostatic interactions and hydrogen bonding. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's carboxyl group can form hydrogen bonds with amino acid residues, stabilizing protein structures and preventing denaturation.
Biochemical And Physiological Effects
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including enhancing protein stability and solubility, improving drug delivery, and reducing toxicity of certain drugs. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's advantages in lab experiments include its ease of synthesis, low cost, and ability to enhance protein stability and solubility. However, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's limitations include its potential to interfere with certain assays and its limited solubility in aqueous solutions.
Future Directions
For (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid research include further exploration of its potential applications in drug discovery, protein engineering, and nanotechnology. Additionally, the development of new synthesis methods and modifications to (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's structure may lead to improved properties and increased applications. Finally, the study of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's interactions with proteins and other molecules may lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting with the reaction of L-proline with chloroacetic acid. This reaction produces 2-carboxymethylpyrrolidine, which can then be further modified to produce (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid. The synthesis of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is relatively straightforward and can be achieved through various methods, including solid-phase synthesis and solution-phase synthesis.
Scientific Research Applications
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various scientific fields, including drug discovery, protein engineering, and nanotechnology. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to enhance protein stability and solubility, making it a valuable tool for protein engineering. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of nanoparticles and other materials.
properties
CAS RN |
147235-94-7 |
|---|---|
Product Name |
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
QNMBUGAPKCBEDP-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
synonyms |
3-Pyrrolidineaceticacid,5-carboxy-,(3S,5S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



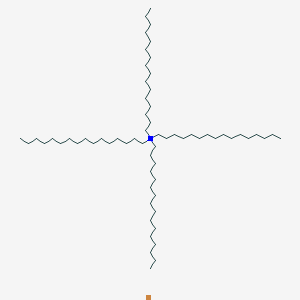

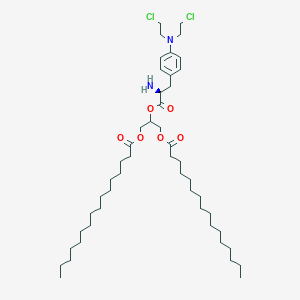
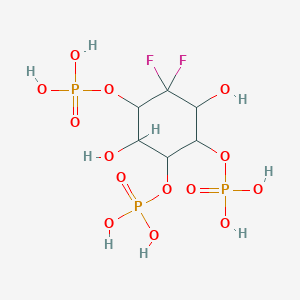
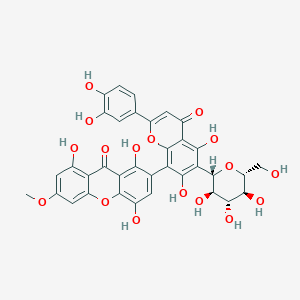
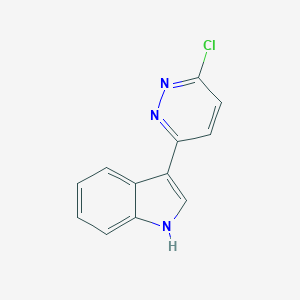
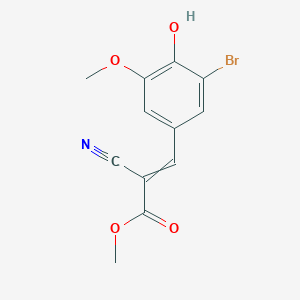
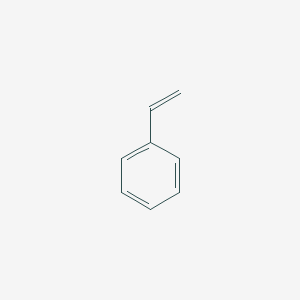
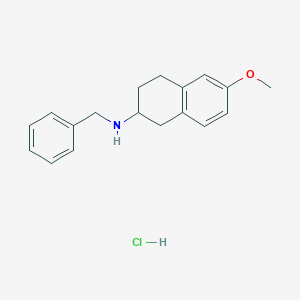



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)